5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the 4-chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the benzylidene hydrazide: This is done by reacting the pyrazole derivative with 3-hydroxybenzaldehyde under reflux conditions in ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: The nitro group in the pyrazole ring can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Potential use as a lead compound in the development of anti-inflammatory or anticancer agents.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(4-Methylphenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
The presence of the 4-chlorobenzyl group in 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
303107-91-7 |
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Molecular Formula |
C24H19ClN4O3 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O3/c25-19-8-4-16(5-9-19)15-32-21-10-6-18(7-11-21)22-13-23(28-27-22)24(31)29-26-14-17-2-1-3-20(30)12-17/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
BCHWVBGRKDCQFB-VULFUBBASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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